Superior Arterial pH Improvement and Cardiac Safety Profile vs. Doxapram in Hypercapnic Respiratory Failure
In a head-to-head clinical trial involving 40 patients with hypercapnic coma due to severe chronic bronchopulmonary disease, mepixanox (administered as 100 mg i.v. followed by 100 mg infusion every 6 hours for 12 hours) produced a significantly greater increase in arterial pH compared to doxapram at the same dosage regimen (P < 0.05) [1]. Additionally, mepixanox treatment resulted in a significantly greater decrease in cardiac frequency than doxapram (P < 0.001), indicating a more favorable cardiovascular safety profile [1]. No statistical differences were observed between the two drugs for other blood gas or cardiovascular parameters, and neither treatment induced undesired effects [1].
| Evidence Dimension | Change in arterial pH and cardiac frequency |
|---|---|
| Target Compound Data | Significantly greater increase in arterial pH (P < 0.05); significantly greater decrease in cardiac frequency (P < 0.001) |
| Comparator Or Baseline | Doxapram (same dosage: 100 mg i.v. + 100 mg infusion q6h over 12h) |
| Quantified Difference | P < 0.05 for pH; P < 0.001 for heart rate reduction |
| Conditions | 40 patients (24 male, 16 female; mean age 69.5 ± 6.1 years) with hypercapnic coma due to chronic bronchopulmonary disease; oxygen treatment at 1-2 L/min; 12-hour observation period |
Why This Matters
Mepixanox provides superior correction of respiratory acidosis and exerts less cardiac stress than doxapram in critically ill hypercapnic patients, a key consideration for respiratory stimulant selection in research models of acute-on-chronic respiratory failure.
- [1] Parziale M, Cremonesi G, Filippi A, Degaspari R, Ferretti M. Clinical study on mepixanthone and doxapram in exacerbated chronic obstructive bronchopulmonary disease. G Ital Mal Torace. 1984;38(5):323-326. View Source
